molecular formula C17H21NO5S B14885982 (2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B14885982
M. Wt: 351.4 g/mol
InChI Key: QYRSFBGYMNHYLJ-VOTSOKGWSA-N
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Description

(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps. The starting materials often include benzothiophene derivatives, which undergo a series of reactions such as alkylation, esterification, and amination to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and enone-containing molecules. These compounds share structural features with (2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid, but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its unique combination of a benzothiophene core with an enone moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H21NO5S/c1-3-8-23-17(22)15-11-5-4-10(2)9-12(11)24-16(15)18-13(19)6-7-14(20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,19)(H,20,21)/b7-6+

InChI Key

QYRSFBGYMNHYLJ-VOTSOKGWSA-N

Isomeric SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C(=O)O

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC(=O)O

Origin of Product

United States

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